molecular formula C18H12N4O4S B2624317 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 887871-28-5

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2624317
CAS No.: 887871-28-5
M. Wt: 380.38
InChI Key: KPHRRXOSKJWWQB-UHFFFAOYSA-N
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Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H12N4O4S and its molecular weight is 380.38. The purity is usually 95%.
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Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and an oxadiazole ring. Its molecular formula is C18H16N4O3SC_{18}H_{16}N_4O_3S, with a molecular weight of approximately 372.47 g/mol. The presence of these heterocycles contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and benzothiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines:

Cell Line IC50 Value (µM) Reference
MCF-724.74
HCT1165.12
A5496.75

In particular, derivatives with electron-withdrawing groups have demonstrated enhanced activity against breast cancer cells (MCF-7) and colon cancer cells (HCT116), suggesting that structural modifications can optimize their efficacy.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Studies indicate that it exhibits substantial inhibition against enzymes such as α-glucosidase and acetylcholinesterase (AChE):

Enzyme Inhibition (%) Reference
α-glucosidase70%
Acetylcholinesterase25%

These findings suggest potential applications in treating conditions like diabetes and Alzheimer's disease.

Case Studies

A notable case study involved the synthesis and biological evaluation of various benzothiazole derivatives including this compound. The study demonstrated that modifications in the substituents significantly affected the anticancer activity and enzyme inhibition profiles of these compounds.

Example Case Study Results:

In a comparative analysis of several synthesized compounds:

  • Compound A showed an IC50 of 10 µM against MCF-7.
  • Compound B exhibited a higher selectivity index with lower toxicity.

These results underscore the importance of structural diversity in enhancing biological activity.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4S/c23-15(17-19-11-3-1-2-4-14(11)27-17)20-18-22-21-16(26-18)10-5-6-12-13(9-10)25-8-7-24-12/h1-6,9H,7-8H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHRRXOSKJWWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.